Deoxysappanone B

Vue d'ensemble

Description

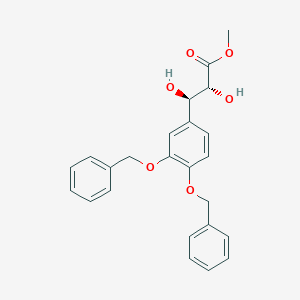

Deoxysappanone B, also known as 3-Deoxysappanone B, is a homoisoflavone compound isolated from Caesalpinia sappan L (Lignum Sappan) . It has anti-neuroinflammatory and neuroprotective effects .

Molecular Structure Analysis

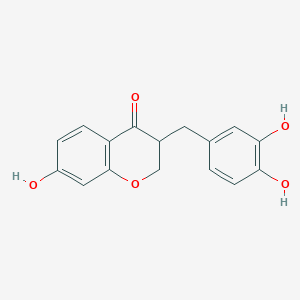

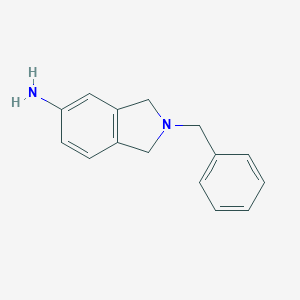

The molecular formula of Deoxysappanone B is C16H14O5 . Its molecular weight is 286.28 .Chemical Reactions Analysis

Deoxysappanone B has been found to inhibit the production of neuroinflammatory mediators by blocking the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways .Physical And Chemical Properties Analysis

The molecular weight of Deoxysappanone B is 286.28 and its molecular formula is C16H14O5 .Applications De Recherche Scientifique

3-Deoxysappanone B: A Comprehensive Analysis of Scientific Research Applications

Anti-Neuroinflammatory and Neuroprotective Effects: 3-Deoxysappanone B, isolated from Caesalpinia sappan L. (Lignum Sappan), has demonstrated potential in disease studies related to neuritis and inflammation-associated neurological damage. It exhibits anti-neuroinflammatory and neuroprotective effects by inhibiting the production of neuroinflammatory mediators through the blockade of the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways .

Potential Anti-Angiogenic Agent: Research has indicated that deoxysappanone B 7.4′-dimethyl ether can inhibit the formation of intersegmental vessels (ISVs) in zebrafish models at 48 hours post-fertilization (hpf). The inhibition rate was reported as high as 99.64%, suggesting its potential as an efficient anti-angiogenic agent .

Interaction with Viral Proteins: A study targeting natural compounds from the NPASS database found that 3’-Deoxysappanone B effectively interacts with Try268 of PLpro, a protease essential for the replication of certain viruses. This interaction could be significant for developing antiviral therapies .

Mécanisme D'action

Target of Action

3-Deoxysappanone B, also known as Deoxysappanone B, is a homoisoflavone compound isolated from Caesalpinia sappan L (Lignum Sappan) . The primary targets of 3-Deoxysappanone B are the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways . These pathways play crucial roles in neuroinflammation and neuroprotection .

Mode of Action

3-Deoxysappanone B interacts with its targets by blocking the signaling pathways of IκB kinase (IKK)-NF-κB and p38/ERK MAPK . This blocking action inhibits the production of neuroinflammatory mediators .

Biochemical Pathways

The IKK-NF-κB and p38/ERK MAPK pathways are key biochemical pathways affected by 3-Deoxysappanone B . By blocking these pathways, 3-Deoxysappanone B prevents the production of neuroinflammatory mediators, thereby exerting anti-neuroinflammatory and neuroprotective effects .

Pharmacokinetics

Related compounds such as brazilin have been suggested to have almost complete and fast oral absorption , which may suggest similar properties for 3-Deoxysappanone B.

Result of Action

The result of 3-Deoxysappanone B’s action is the inhibition of neuroinflammation and the provision of neuroprotection . By blocking the IKK-NF-κB and p38/ERK MAPK pathways, it prevents the production of neuroinflammatory mediators, thereby protecting neurons from inflammation-related damage .

Propriétés

IUPAC Name |

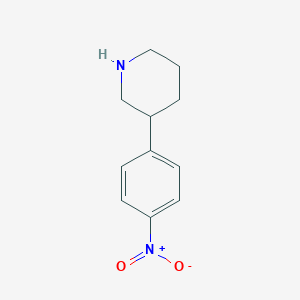

3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUXSQJYIWEGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Deoxysappanone B?

A1: Deoxysappanone B acts as a microtubule inhibitor, binding near the colchicine binding site on tubulin. [, ] This inhibits microtubule polymerization, leading to cell cycle arrest and cell death. [] Interestingly, Deoxysappanone B also increases lysosome acidity, ultimately causing lysosomal disruption, a mechanism shared with nocodazole but not other tested microtubule inhibitors. []

Q2: What are the potential anticancer effects of Deoxysappanone B?

A2: Deoxysappanone B demonstrates potent anti-leukemic activity in vitro, showing nanomolar IC50s in various AML cell lines and preferential cytotoxicity towards primary AML cells and stem/progenitor cells compared to normal hematopoietic cells. [] It also exhibits anti-angiogenic properties, inhibiting intersegmental vessel formation in zebrafish embryos. [] Furthermore, it shows cytotoxicity against different cancer cell lines. []

Q3: How does Deoxysappanone B affect lysosomes, and what is the significance of this effect?

A3: Unlike other tested microtubule inhibitors like vinblastine and paclitaxel, Deoxysappanone B, similar to nocodazole, increases lysosome acidity by affecting the vacuolar (V)-ATPase. [] This increased acidity eventually leads to lysosomal disruption, contributing to its cytotoxic effect. Pretreatment with bafilomycin A1, a V-ATPase inhibitor, partially reverses Deoxysappanone B's cytotoxicity, confirming the role of lysosomal disruption in its mechanism of action. []

Q4: What is the chemical structure of Deoxysappanone B?

A4: Deoxysappanone B is a homoisoflavonoid. Its absolute configuration has been determined through chemical transformations and optical properties studies. [] Further structural details can be found in studies focusing on its isolation and identification from natural sources like Caesalpinia sappan L. [, , , , , ]

Q5: What are the potential therapeutic applications of Deoxysappanone B?

A5: Deoxysappanone B shows promise as a potential therapeutic agent for various conditions:

- Acute Myeloid Leukemia (AML): Its potent anti-leukemic activity, including effectiveness against AML stem/progenitor cells, makes it a potential candidate for AML treatment. [] Additionally, its ability to overcome some resistance mechanisms to vinca alkaloids warrants further investigation. []

- Angiogenesis-Dependent Diseases: Deoxysappanone B's anti-angiogenic effects, potentially mediated by inhibiting various signaling pathways like slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a, suggest its potential for treating diseases involving abnormal blood vessel formation. []

- Obesity-Linked Diabetes Mellitus: Computational studies suggest that Deoxysappanone B exhibits a strong binding affinity to MAPK3, a key protein involved in the insulin signaling pathway. This finding highlights its potential for further research in obesity-linked diabetes mellitus treatment. []

Q6: Has Deoxysappanone B shown any inhibitory activity against specific enzymes?

A6: Yes, Deoxysappanone B, alongside other compounds isolated from Caesalpinia sappan, has displayed inhibitory activity against xanthine oxidase. [] This enzyme plays a crucial role in uric acid production, and its inhibition is a therapeutic target for gout.

Q7: What are the potential advantages of Deoxysappanone B over existing treatments?

A7: While more research is needed, Deoxysappanone B demonstrates some advantages:

- Overcoming Drug Resistance: It exhibits the ability to overcome some resistance mechanisms to vinca alkaloids, a significant challenge in AML treatment. []

- Targeting Multiple Pathways: Its anti-angiogenic effect involves the suppression of multiple signaling pathways, potentially leading to a more effective therapeutic outcome. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)